molecular formula C2H6MgO2 B8808408 magnesium;methanolate

magnesium;methanolate

Cat. No.: B8808408
M. Wt: 86.37 g/mol
InChI Key: CRGZYKWWYNQGEC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

magnesium;methanolate is a chemical compound that consists of magnesium methoxide dissolved in methanol. This compound is known for its utility in various chemical reactions, particularly in organic synthesis. It is a clear to faintly turbid colorless to pale yellow liquid .

Preparation Methods

Magnesium methoxide can be synthesized through the reaction of magnesium with methanol. The reaction typically involves the use of anhydrous conditions to prevent the formation of magnesium hydroxide. The general reaction is as follows:

Mg+2CH3OHMg(OCH3)2+H2\text{Mg} + 2\text{CH}_3\text{OH} \rightarrow \text{Mg(OCH}_3\text{)}_2 + \text{H}_2 Mg+2CH3​OH→Mg(OCH3​)2​+H2​

In industrial settings, magnesium methoxide is often produced by reacting magnesium turnings with methanol under controlled conditions. The reaction is exothermic and requires careful handling to avoid any hazards .

Chemical Reactions Analysis

Magnesium methoxide undergoes various types of chemical reactions, including:

Common reagents used in these reactions include carbon dioxide, methanol, and various esters. The major products formed depend on the specific reaction conditions and substrates used.

Mechanism of Action

The mechanism of action of magnesium methoxide involves its ability to act as a nucleophile and a base. In deprotection reactions, magnesium methoxide attacks the ester bond, leading to the formation of an alcohol and a magnesium salt. In reduction reactions, it donates electrons to the substrate, reducing it to the desired product .

Comparison with Similar Compounds

Magnesium methoxide is similar to other alkoxide compounds, such as sodium methoxide and potassium methoxide. it has unique properties that make it suitable for specific applications:

    Sodium Methoxide: Sodium methoxide is a stronger base and nucleophile compared to magnesium methoxide.

    Potassium Methoxide: Potassium methoxide is also a strong base and is used in similar applications as sodium methoxide.

Magnesium methoxide is preferred in reactions where a milder base is required, and its unique properties make it suitable for specific applications in organic synthesis and material science .

Properties

IUPAC Name

magnesium;methanolate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2CH3O.Mg/c2*1-2;/h2*1H3;/q2*-1;+2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGZYKWWYNQGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[O-].C[O-].[Mg+2]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6MgO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

86.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The procedure is carried out as described in Raju et al, Organic Process Research & Development 2006, 10, 33-35, which is hereby incorporated by reference in its entirety. A solution of magnesium methoxide was prepared by adding magnesium turnings (1.31 g, 0.054 mol) and dichloromethane (5 mL) to methanol (150 mL) and stirring under nitrogen atmosphere for 2-3 hours, at 40-45° C. The solution was cooled to 5-10° C. and added to a stirred mixture of esomeprazole (42.0 g, 0.121 mol) and methanol (150.0 mL), and stirring was maintained for 3 hours. Water (2.0 mL) was added and stirring was continued for 1 hour and the solution was filtered. The mother liquor was distilled under reduced pressure at 35° C. Acetone (400 mL) was added and the mixture was stirred for 1 hour at 25-35° C. The precipitate was filtered and washed with acetone (200 mL), dissolved in methanol (222 mL) and water (8 mL) and stirred for about 30 minutes at 25-30° C. and filtered. The filtrate was suspended in water and stirred at 0-5° C. for about 45 minutes, filtered, washed with water (300 mL) and dried under reduced pressure to yield esomeprazole magnesium salt.
Quantity
1.31 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
reactant
Reaction Step One
Name
esomeprazole
Quantity
42 g
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
reactant
Reaction Step Two
Name
Quantity
2 mL
Type
solvent
Reaction Step Three

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